4-(Methylthio)benzoyl cyanide
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Overview
Description
4-(Methylthio)benzoyl cyanide is an organic compound with the molecular formula C9H7NOS. It is characterized by the presence of a benzoyl group substituted with a methylthio group and a cyanide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzoyl cyanide typically involves the reaction of 4-(Methylthio)benzaldehyde with a cyanating agent. One common method is the use of copper-catalyzed oxidative coupling reactions. For example, benzyl cyanides can be coupled with tert-butyl hydroperoxide in the presence of copper acetate under solvent-free conditions at room temperature . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic pathways are often applied to optimize the production process. This includes minimizing waste and using non-toxic reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Methylthio)benzoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the manufacturing of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzoyl cyanide involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, participating in various chemical reactions. The methylthio group can undergo oxidation or substitution, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylthio benzyl cyanide: Similar in structure but with a benzyl group instead of a benzoyl group.
4-Methylthio benzoic acid: Contains a carboxylic acid group instead of a cyanide group.
4-Methylthio benzaldehyde: Contains an aldehyde group instead of a cyanide group.
Uniqueness
4-(Methylthio)benzoyl cyanide is unique due to the presence of both a methylthio group and a cyanide group on the benzoyl ring
Properties
IUPAC Name |
4-methylsulfanylbenzoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCAVSIEJMXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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